N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide
Overview
Description
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide is a derivative of thiamine that was developed in Japan and used for the treatment of neurogenic bladder . It is a peptide antibiotic with immunomodulatory properties, which means it can modulate the immune system’s response . The compound has a molecular formula of C13H16N4O3S and a molecular weight of 308.36 g/mol .
Mechanism of Action
Target of Action
Cycotiamine is a peptide antibiotic with immunomodulatory properties . Its primary target is the polymerase chain , a crucial enzyme involved in DNA replication . By binding to this enzyme, Cycotiamine can effectively inhibit its activity .
Mode of Action
Cycotiamine interacts with its target, the polymerase chain, by binding to it and blocking its activity . This interaction inhibits DNA replication, which is a critical process for cell division and growth . Additionally, Cycotiamine has been shown to inhibit the production of tyrosine kinase, an enzyme that regulates cell proliferation and differentiation .
Biochemical Pathways
By blocking the activity of the polymerase chain, Cycotiamine disrupts the normal process of DNA replication, which can have downstream effects on cell division and growth .
Result of Action
The primary result of Cycotiamine’s action is the inhibition of DNA replication due to its interaction with the polymerase chain . This can lead to a decrease in cell proliferation and differentiation, particularly in cells that are rapidly dividing . Cycotiamine has been shown to be effective in the treatment of autoimmune diseases such as psoriasis and vitiligo , suggesting that it may have a significant impact on immune cell function and behavior.
Biochemical Analysis
Biochemical Properties
Cycotiamine plays a significant role in biochemical reactions. It binds to the polymerase chain, blocking the enzyme’s activity and thereby inhibiting DNA replication . This interaction with the polymerase chain demonstrates the compound’s ability to interact with key biomolecules and influence biochemical reactions.
Cellular Effects
Cycotiamine has been shown to be effective in the treatment of autoimmune diseases such as psoriasis and vitiligo . This suggests that it has significant effects on various types of cells and cellular processes. It can also inhibit the production of tyrosine kinase, an enzyme that regulates cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, Cycotiamine exerts its effects by binding to the polymerase chain and blocking the enzyme’s activity . This inhibits DNA replication, which can lead to changes in gene expression and potentially impact cell function.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide can be synthesized through a multi-step process involving the reaction of 4-amino-2-methyl-5-pyrimidinemethanol with 2-oxo-1,3-oxathiane-4-carboxylic acid. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of cycotiamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which can affect its biological activity.
Reduction: The compound can be reduced to break disulfide bonds, reverting it to its original form.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Reversion to the original thiol form.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide has several scientific research applications:
Comparison with Similar Compounds
Cysteamine: A small aminothiol used for the treatment of cystinosis and known for its radioprotective effects.
Cystamine: The oxidized form of cysteamine, used in the treatment of neurodegenerative disorders.
Comparison:
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1E)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide vs. Cysteamine: While both compounds have immunomodulatory properties, cycotiamine is specifically used for its ability to inhibit DNA replication, whereas cysteamine is primarily used for its radioprotective effects.
This compound vs. Cystamine: Cystamine is used in the treatment of neurodegenerative disorders, whereas cycotiamine is used for autoimmune diseases and has a unique mechanism of action involving the inhibition of DNA replication.
This compound stands out due to its specific application in inhibiting DNA replication and its potential use in treating autoimmune diseases, making it a valuable compound in both research and therapeutic contexts.
Properties
IUPAC Name |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-8(11-3-4-20-13(19)21-11)17(7-18)6-10-5-15-9(2)16-12(10)14/h5,7H,3-4,6H2,1-2H3,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJDJQYGZBQFIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C2CCOC(=O)S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859949 | |
Record name | N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-N-[(1Z)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6092-18-8 | |
Record name | N-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-N-[1-(2-oxo-1,3-oxathi-4-ylidene)ethyl]formamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6092-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cycotiamine [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006092188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYCOTIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT8753F8R9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cycotiamine interact with fatty acids, and what are the implications of this interaction?
A: Research suggests that cycotiamine forms hydrogen-bonded complexes with fatty acids (FA) in organic solvents like 1,2-dichloroethane and chloroform. [, , ] This interaction is driven by the donation of hydrogen from the FA to specific sites on the cycotiamine molecule. [, ] Specifically, 13C-NMR studies have shown that the carbons adjacent to the N-1 nitrogen in the pyrimidine ring of cycotiamine experience a significant upfield shift in the presence of FA. Additionally, the amino proton signal in the pyrimidine ring shifts downfield, suggesting its involvement in the interaction. [] Conversely, the carboxyl carbon resonance of the FA shifts upfield, indicating a disruption of the FA dimer structure upon complex formation. [] These findings highlight the importance of the N-1 nitrogen and the amino group in the pyrimidine ring of cycotiamine for its interaction with fatty acids. While the exact biological significance of this interaction is still under investigation, it raises interesting questions about the potential role of cycotiamine in lipid metabolism and transport. [, ]
Q2: How does the interaction of cycotiamine with fatty acids compare to that of other thiamine derivatives?
A: Research comparing cycotiamine with thiamine tetrahydrofurfuryl disulfide (TTFD) and thiamine disulfide (TDS) reveals intriguing differences in their interactions with fatty acids. [] While all three compounds demonstrate increased solubility in the presence of fatty acids, only TDS forms a solid crystalline complex. [] This suggests a stronger interaction between TDS and fatty acids compared to cycotiamine or TTFD, potentially due to structural differences in these thiamine derivatives. Further investigation into these structural variations and their influence on fatty acid interactions could provide valuable insights into the unique properties of each compound.
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